Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate
CAS No.: 70521-74-3
Cat. No.: VC17008124
Molecular Formula: C17H34NNaO4
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70521-74-3 |
|---|---|
| Molecular Formula | C17H34NNaO4 |
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | sodium;3-[2-hydroxydodecyl(2-hydroxyethyl)amino]propanoate |
| Standard InChI | InChI=1S/C17H35NO4.Na/c1-2-3-4-5-6-7-8-9-10-16(20)15-18(13-14-19)12-11-17(21)22;/h16,19-20H,2-15H2,1H3,(H,21,22);/q;+1/p-1 |
| Standard InChI Key | AWEMLNGDYQCSIB-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCCCCCCC(CN(CCC(=O)[O-])CCO)O.[Na+] |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
Sodium N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-beta-alaninate has the molecular formula C₁₇H₃₄NNaO₄ and a molar mass of 339.45 g/mol . Its IUPAC name, sodium 3-[2-(dodecanoylamino)ethyl-(2-hydroxyethyl)amino]propanoate, reflects the presence of:
-
A dodecyl chain (C₁₂H₂₅) modified with a hydroxyl group at the second carbon.
-
An ethylamino bridge linking the dodecyl group to a hydroxyethyl moiety.
-
A beta-alaninate backbone carboxylated at the third carbon and stabilized by a sodium counterion .
The compound’s amphoteric nature arises from its ability to adopt cationic, zwitterionic, or anionic forms depending on pH, as demonstrated in micellar studies .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 70521-74-3 | |
| EINECS Number | 274-647-4 | |
| Molecular Formula | C₁₇H₃₄NNaO₄ | |
| Molar Mass | 339.45 g/mol | |
| Parent Compound (CID) | 112776 (free acid form) |
Physicochemical Properties
Solubility and Micellization
The compound exhibits pH-dependent solubility in aqueous media:
-
Cationic form (C-HAA): Predominant at pH < 3, soluble due to protonated amino groups.
-
Zwitterionic form (Zw-HAA): Stable near neutral pH (6–8), with balanced hydrophilic-lipophilic properties.
-
Anionic form (A-HAA): Dominant at pH > 10, stabilized by deprotonated carboxylate groups .
Critical micelle concentration (CMC) values are unreported, but its homologs form micelles at concentrations as low as 0.1 mM, suggesting similar behavior.
Stability and Reactivity
-
Thermal Stability: Decomposes above 250°C, consistent with organic sodium salts.
-
Chemical Reactivity: Participates in esterification and amidation reactions via hydroxyl and carboxylate groups .
Applications in Surfactant Technology
Micellar Catalysis
In alkaline solutions, the compound accelerates the fading of crystal violet (CV), a triphenylmethane dye, via pseudo-first-order kinetics. Studies show the fading rate follows the order:
This is attributed to electrostatic interactions between micelles and hydroxide ions (OH⁻), which concentrate at the micelle-water interface .
Table 2: Fading Rate Constants () of Crystal Violet
| Surfactant Form | (×10⁻³ s⁻¹) | Conditions |
|---|---|---|
| C-HAA | 5.2 | pH 3, 25°C |
| A-HAA | 3.8 | pH 12, 25°C |
| Zw-HAA | 1.4 | pH 7, 25°C |
Electrolyte Effects
Research Findings and Experimental Insights
pH-Dependent Micellar Behavior
Electrophoretic mobility measurements confirm that the surfactant’s net charge transitions from +1 (C-HAA) to -1 (A-HAA) across the pH spectrum. This tunability enables applications in:
-
Drug delivery systems (pH-responsive carriers).
Environmental and Biological Compatibility
Data on ecotoxicity or biodegradability are lacking, necessitating further study. Analogous amphoteric surfactants show moderate biodegradation (60–70% in 28 days), suggesting this compound may follow similar pathways .
Future Perspectives
-
Structure-Activity Relationships: Comparing homologs (e.g., C₁₂ vs. C₁₆ chains) to optimize micellar properties.
-
Green Chemistry: Developing solvent-free synthesis routes to improve sustainability.
-
Biomedical Applications: Exploring pH-responsive drug delivery systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume